molecular formula C10H13BrN2O3 B6605314 ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate CAS No. 2751701-96-7

ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate

Cat. No. B6605314
CAS RN: 2751701-96-7
M. Wt: 289.13 g/mol
InChI Key: ZTLPBUBUUNMPDO-UHFFFAOYSA-N
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Description

Ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate (EBIOA) is a synthetic compound that has been widely studied due to its potential applications in various scientific research fields. It was first synthesized in 2001 and since then, it has been the subject of numerous studies.

Scientific Research Applications

Ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of other compounds, such as imidazoles and oxazoles, and as a reagent in the synthesis of peptides. It has also been studied for its potential applications in drug discovery and development, as well as in the development of novel catalysts.

Mechanism of Action

Ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate has been studied for its mechanism of action. It is believed that the compound acts as a proton transfer agent, transferring protons from one molecule to another. This mechanism of action has been studied in the context of drug discovery and development, as well as in the development of catalysts.
Biochemical and Physiological Effects
ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been found to have an anti-inflammatory effect, as well as an effect on the central nervous system.

Advantages and Limitations for Lab Experiments

Ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate has several advantages for use in laboratory experiments. It is a relatively stable compound, and it has a low toxicity. Additionally, it is relatively easy to synthesize and it is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be difficult to work with due to its low solubility.

Future Directions

Ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate has potential applications in a variety of scientific research fields. It could be used in the development of novel catalysts and drug discovery and development. Additionally, it could be used in the synthesis of other compounds, such as peptides and imidazoles and oxazoles. Additionally, it could be used to study its mechanism of action and its biochemical and physiological effects. Furthermore, it could be used to investigate its potential use as an anti-inflammatory agent and its potential use in the treatment of various diseases. Finally, it could be used to study its potential use as a proton transfer agent in various chemical reactions.

Synthesis Methods

Ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate can be synthesized from various starting materials, including 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl and ethyl acetate. The synthesis method involves several steps, including a reaction between the two starting materials, a reaction between the reaction product and an acid, and a reaction between the acid-catalyzed product and a base. The resulting product is ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate.

properties

IUPAC Name

ethyl 2-(3-bromo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-2-16-9(14)5-7-8-6-15-4-3-13(8)10(11)12-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLPBUBUUNMPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2COCCN2C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate

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